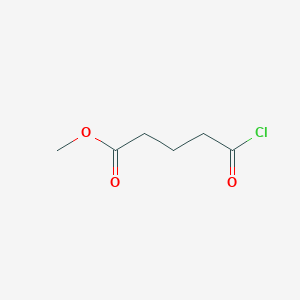

Methyl 5-chloro-5-oxopentanoate

Descripción

Methyl 5-chloro-5-oxopentanoate (CAS: 1501-26-4) is an organic compound with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol. Its IUPAC name reflects its structure: a methyl ester of pentanoic acid substituted with a chlorine atom and a ketone group at the 5-position. The compound is a colorless to pale yellow liquid, often used as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry .

Key properties include:

- SMILES: COC(=O)CCCC(Cl)=O

- Reactivity: The presence of both an acyl chloride (Cl) and ester (COOCH₃) group makes it highly electrophilic, enabling nucleophilic substitutions and cycloadditions.

- Applications: Used in β-lactam synthesis (e.g., Ezetimibe), peptide coupling, and functionalized polymer synthesis .

Propiedades

IUPAC Name |

methyl 5-chloro-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAZSWWHFJVFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164470 | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-26-4 | |

| Record name | Methyl 4-(chloroformyl)butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1501-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7H8283W54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The acid reacts with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) under reflux. The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. A stoichiometric excess of methanol drives the reaction to completion, typically achieving yields of 70–85%.

Key Variables :

-

Temperature : Reflux conditions (64.7°C for methanol) optimize kinetics without promoting side reactions.

-

Catalyst Loading : 1–5 mol% sulfuric acid balances reaction rate and post-synthesis purification challenges.

-

Reaction Time : 6–12 hours ensures complete conversion, monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for carbonyl absorption shifts.

Acid Chloride Intermediate Route

This two-step approach avoids direct esterification challenges by first converting 5-chloro-5-oxopentanoic acid to its acid chloride, followed by methanol quenching.

Step 1: Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) reacts with the acid under inert atmosphere:

Reaction conditions:

Step 2: Esterification with Methanol

The acid chloride reacts with methanol at low temperatures to prevent exothermic side reactions:

Advantages :

-

Higher yields (85–92%) due to improved electrophilicity.

-

Minimal catalyst requirements.

Challenges :

-

Handling moisture-sensitive intermediates.

-

Requires rigorous purification to remove residual thionyl chloride.

Synthesis of 5-Chloro-5-Oxopentanoic Acid

The limited commercial availability of 5-chloro-5-oxopentanoic acid necessitates in situ synthesis. Two primary strategies are employed:

Chlorination of Levulinic Acid Derivatives

Levulinic acid (4-oxopentanoic acid) undergoes electrophilic substitution at the γ-position using chlorine gas or sulfuryl chloride (SO₂Cl₂):

Conditions :

-

Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.

-

Solvent : Non-polar solvents (e.g., CCl₄) stabilize intermediates.

Oxidation of 5-Chloropentanoic Acid

Oxidizing 5-chloropentanoic acid with potassium permanganate (KMnO₄) or Jones reagent introduces the oxo group:

Yield : 60–75%, with over-oxidation to CO₂ as a primary side reaction.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability, often employing continuous-flow reactors.

Continuous Esterification

A tubular reactor system feeds 5-chloro-5-oxopentanoic acid and methanol over solid acid catalysts (e.g., Amberlyst-15) at elevated pressures (5–10 bar) and temperatures (80–100°C). Benefits include:

-

Higher Throughput : 50–100 kg/hr.

-

Reduced Waste : Catalyst reusability minimizes environmental impact.

Catalytic Hydrogenation of Dichloro Precursors

An alternative route involves hydrogenating dichloro derivatives (e.g., methyl 5,5-dichloropentanoate) over palladium catalysts:

Conditions :

-

Pressure : 10–20 bar H₂.

-

Temperature : 50–70°C.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Esterification | 70–85% | >90% | Moderate | Low |

| Acid Chloride Route | 85–92% | >95% | High | Moderate |

| Industrial Continuous | 80–88% | >98% | Very High | High (initial) |

| Hydrogenation | 75–82% | >93% | High | Moderate |

Key Insights :

-

Laboratory methods favor the acid chloride route for purity, while industrial settings adopt continuous processes for throughput.

-

Chlorination of levulinic acid remains bottlenecked by regioselectivity challenges, prompting research into enzymatic catalysis.

Emerging Techniques and Innovations

Biocatalytic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze esterification in non-aqueous media:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing esterification time to 15–30 minutes:

-

Energy Efficiency : 50–70% less power than conventional heating.

-

Scale-Up : Pilot studies demonstrate viability for 10–20 kg batches.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-chloro-5-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Products can include carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 5-chloro-5-oxopentanoate is characterized by its unique structure, which includes a pentanoate backbone with a chlorine atom and a keto group at the fifth carbon position. It is typically presented as a colorless to pale yellow liquid, soluble in organic solvents such as ethanol and acetone. Its boiling point is approximately 174 °C, with a density of about 1.14 g/cm³ .

Scientific Research Applications

1.1 Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its electrophilic carbonyl group allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. This versatility is particularly significant in the fields of medicinal chemistry and agrochemicals .

1.2 Pharmaceutical Development

Research indicates that this compound may have potential applications in drug development. Its unique structure can lead to the formation of novel compounds that might exhibit therapeutic properties. Preliminary studies suggest that it may interact with various biological targets, warranting further investigation into its pharmacological effects .

1.3 Enzyme-Catalyzed Reactions

In biological studies, this compound is employed to investigate enzyme-catalyzed reactions involving ester hydrolysis. Understanding these interactions can provide insights into metabolic pathways and the development of enzyme inhibitors or activators.

Industrial Applications

2.1 Specialty Chemicals Production

This compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate facilitates the manufacturing of various agrochemicals and dyestuffs, showcasing its importance in industrial chemistry .

2.2 Agrochemical Applications

The compound's reactivity makes it suitable for synthesizing agrochemicals, which are essential for modern agriculture. Its derivatives may serve as herbicides or pesticides, contributing to crop protection strategies .

Mecanismo De Acción

The mechanism of action of methyl 5-chloro-5-oxopentanoate involves its reactivity with various biological and chemical targets. The compound can interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent inhibition or activation of enzymatic activity. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical research .

Comparación Con Compuestos Similares

Methyl 5-(Dimethylamino)-5-Oxopentanoate (CAS: 14471-87-5)

- Molecular Formula: C₈H₁₅NO₃

- Key Differences: The chlorine atom is replaced by a dimethylamino group (-N(CH₃)₂). Reactivity: The dimethylamino group is a weaker leaving group compared to Cl, reducing electrophilicity. However, it introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents. Applications: Primarily used in amide and peptide synthesis due to its stability and reduced hydrolysis risk .

5-(Methylsulfanyl)-2-Oxopentanoate

- Molecular Formula : C₆H₉O₃S

- Key Differences: Substitution of Cl with a methylthio group (-SMe) and ketone repositioned to C-2. Reactivity: The methylthio group is less electronegative than Cl, reducing electrophilicity but enabling thiol-mediated reactions (e.g., disulfide formation). Applications: Potential use in sulfur-containing drug derivatives or metal chelation .

Methyl 4-Oxopentanoate

- Molecular Formula : C₆H₁₀O₃

- Key Differences :

Methyl 5-((2-Chloroethyl)Amino)-5-Oxopentanoate

- Molecular Formula: C₈H₁₃ClNO₃

- Key Differences: Chlorine replaced by a (2-chloroethyl)amino group (-NHCH₂CH₂Cl). Reactivity: Dual chloro and amino groups enable crosslinking or bifunctional reactivity (e.g., alkylation and amidation). Applications: Used in targeted drug delivery systems or polymer crosslinkers .

(R)-Methyl 4-Chloro-3-Hydroxybutanoate (CAS: 88496-70-2)

- Molecular Formula : C₅H₉ClO₃

- Key Differences: Shorter carbon chain (butanoate vs. pentanoate), with Cl at C-4 and hydroxyl at C-3. Reactivity: Stereochemistry (R-configuration) and hydroxyl group enable chiral synthesis and hydrogen bonding. Applications: Intermediate in enantioselective drug synthesis (e.g., statins) .

Comparative Analysis Table

Stability and Spectroscopic Data

- Stability: The acyl chloride moiety in this compound makes it moisture-sensitive, requiring anhydrous storage. In contrast, dimethylamino and methylthio analogs are more stable .

- NMR: this compound: δ ~3.6 ppm (OCH₃), δ ~2.5–2.8 ppm (methylene protons adjacent to C=O and Cl) . Methyl 5-(dimethylamino)-5-oxopentanoate: δ ~2.9 ppm (N(CH₃)₂ singlet), absence of Cl-related shifts .

- Mass Spectrometry: Molecular ion peaks at m/z 164.59 (target compound) vs. m/z 173.21 (dimethylamino analog) .

Actividad Biológica

Methyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol. It features a five-carbon chain with a chlorine atom and a keto group at the fifth carbon position. This compound is primarily recognized for its potential applications in organic synthesis, but its biological activity remains less documented and warrants further exploration.

This compound is typically presented as a colorless to pale yellow liquid, soluble in organic solvents such as ethanol and acetone. The boiling point is approximately 174 °C, and it has a density of about 1.14 g/cm³.

The compound can be synthesized through various methods, including reactions with acyl chlorides and other electrophiles, which may lead to the formation of biologically active derivatives. For instance, it has been used in one-pot reactions to create complex structures such as oxadiazoles, which have demonstrated biological significance .

Interaction Studies

Preliminary investigations suggest that this compound may interact with various nucleophiles due to its electrophilic carbonyl group. This interaction could lead to the formation of new compounds that may possess unique biological activities. However, specific studies detailing its biological mechanisms are still limited.

The presence of the chlorine atom in this compound could enhance its lipophilicity, potentially allowing for better membrane penetration and interaction with biological targets. Chlorine substituents are known to influence the biological activity of compounds by altering steric and electronic properties, which can affect binding interactions with proteins .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Butyrate | C5H10O2 | Simple ester without chlorine |

| 5-Chloro-5-oxopentanoic Acid | C5H7ClO3 | Acidic counterpart without methyl ester |

| Methyl 4-chlorobutyrate | C6H10ClO2 | Chlorine at position four instead of five |

| Ethyl 4-chlorobutyrate | C6H11ClO2 | Similar structure with an ethyl group |

The unique chlorine positioning in this compound may impart distinct reactivity patterns that could lead to novel biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-chloro-5-oxopentanoate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound is often synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst. For example, in the synthesis of fullerene derivatives, AlCl₃ (3 eq.) is suspended in 1,2-dichloroethane, cooled to 0°C, and reacted with this compound under stirring . Key optimization parameters include maintaining anhydrous conditions, controlling reaction temperature (0°C to room temperature), and purification via column chromatography (SiO₂, toluene). Yield improvements (e.g., 52–85%) are achieved by stoichiometric adjustments and solvent selection .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Characterization typically involves a combination of ¹H/¹³C NMR and FT-IR spectroscopy . For instance, the keto-ester derivative shows distinct NMR signals (e.g., δ 3.69 ppm for methyl ester protons, δ 199.38 ppm for carbonyl carbons) and IR peaks at 1739 cm⁻¹ (ester C=O) and 1679 cm⁻¹ (keto C=O) . Purity is confirmed via thin-layer chromatography (TLC) or high-resolution mass spectrometry (HRMS), with deviations >0.5 ppm requiring re-purification .

Q. What are the standard protocols for handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity (acyl chloride derivative), the compound must be stored under inert gas (N₂/Ar) at –20°C. Reactions should be conducted in anhydrous solvents (e.g., THF, dichloromethane) with strict moisture control. Safety protocols include using fume hoods, PPE (gloves, goggles), and neutralizing spills with 2% NaOH .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions (MCRs), and what factors influence regioselectivity?

- Methodological Answer : In Staudinger 3-component reactions, the compound reacts with imines (e.g., from p-fluoroaniline and benzyloxybenzaldehyde) to form β-lactam rings. The reaction proceeds via ketene intermediates, with regioselectivity driven by steric and electronic effects. Tributylamine is critical for deprotonation, favoring trans-isomer formation (up to 70% yield) . Solvent polarity (toluene vs. THF) and temperature (85°C) further modulate reaction outcomes .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 2.49 ppm for CH₂ in vs. δ 2.43 ppm in ) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography is recommended. For example, ESI-MS with <1 ppm accuracy confirms molecular formulas , while crystallography resolves ambiguities in stereochemistry .

Q. How can computational modeling predict the reactivity of this compound in novel covalent inhibitor design?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the carbonyl carbon. Transition-state analysis of nucleophilic attacks (e.g., by amines or thiols) identifies kinetic vs. thermodynamic pathways. For instance, simulations align with experimental yields (33–40%) in covalent inhibitor synthesis .

Q. What are the challenges in scaling up this compound-based syntheses for drug discovery applications?

- Methodological Answer : Key challenges include exothermic reaction control (e.g., slow addition of AlCl₃ to prevent runaway reactions) and byproduct management (e.g., HCl gas evolution). Continuous-flow reactors improve scalability by enhancing heat dissipation and mixing efficiency. For example, gram-scale synthesis of peptide conjugates achieved 72% yield via flow chemistry .

Notes on Reproducibility

- Critical Parameters : Document exact stoichiometry, solvent purity, and drying protocols (e.g., Na₂SO₄ vs. molecular sieves).

- Data Sharing : Provide raw NMR/HRMS files and reaction videos per CONSORT-EHEALTH guidelines to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.